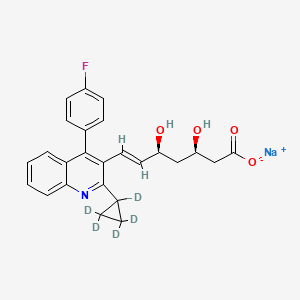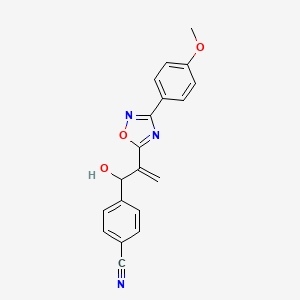
Antileishmanial agent-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-4 is a synthetic compound developed to combat leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Leishmaniasis manifests in three major forms: visceral, cutaneous, and mucocutaneous, each with varying degrees of morbidity and mortality . The development of this compound aims to provide a more effective and less toxic alternative to existing treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antileishmanial agent-4 involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of hydrazine with pyrazole derivatives, followed by cyclization and functional group modifications . The reaction conditions typically include the use of solvents such as ethanol or dimethyl sulfoxide, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Antileishmanial agent-4 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Antileishmanial agent-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Industry: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of antileishmanial agent-4 involves multiple molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other antileishmanial agents such as:
Miltefosine: An oral antileishmanial drug with a different mechanism of action, primarily affecting lipid-dependent cell signaling pathways.
Amphotericin B: A polyene antifungal with antileishmanial activity, known for its high toxicity.
Pentamidine: An aromatic diamidine used to treat leishmaniasis, with a different spectrum of activity and side effects.
Uniqueness
Antileishmanial agent-4 is unique due to its specific targeting of pteridine reductase 1 and its potential for reduced toxicity compared to existing treatments . Its synthetic versatility also allows for the development of various derivatives with enhanced efficacy and safety profiles .
Properties
Molecular Formula |
C17H18N4O4 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-methyl-5-pyridin-2-ylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N4O4/c1-9-13-10(11-4-2-3-5-18-11)6-21(16(13)20-8-19-9)17-15(24)14(23)12(7-22)25-17/h2-6,8,12,14-15,17,22-24H,7H2,1H3/t12-,14-,15-,17-/m1/s1 |
InChI Key |
VPFOJIOMTTWDIZ-DNNBLBMLSA-N |
Isomeric SMILES |
CC1=C2C(=CN(C2=NC=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C4=CC=CC=N4 |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)






![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)



